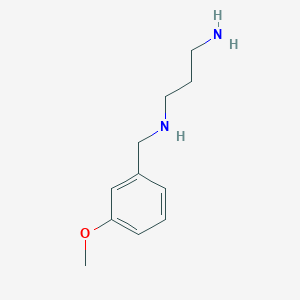

N-(3-methoxybenzyl)propane-1,3-diamine

Description

N-(3-Methoxybenzyl)propane-1,3-diamine is a secondary diamine derivative featuring a propane-1,3-diamine backbone substituted with a 3-methoxybenzyl group. This compound is of interest in medicinal chemistry and materials science due to its structural versatility.

Properties

IUPAC Name |

N'-[(3-methoxyphenyl)methyl]propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-14-11-5-2-4-10(8-11)9-13-7-3-6-12/h2,4-5,8,13H,3,6-7,9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOXPDWSSCBNHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxybenzyl)propane-1,3-diamine typically involves the reaction of 3-methoxybenzyl chloride with propane-1,3-diamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(3-methoxybenzyl)propane-1,3-diamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: this compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, thiols, organic solvents, and bases.

Major Products Formed:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Halogenated or thiolated derivatives.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of N-(3-methoxybenzyl)propane-1,3-diamine derivatives is their potential as anticancer agents. Studies have shown that platinum complexes formed with this compound as a ligand exhibit significant cytotoxicity against various cancer cell lines. These complexes are analogs of cisplatin, known for their effectiveness in treating different types of tumors . The ability of these compounds to intercalate with DNA enhances their therapeutic potential by disrupting cancer cell replication.

Neuroprotective Effects

Research has indicated that certain derivatives of this compound may possess neuroprotective properties. These compounds can modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, making them candidates for further investigation in neurodegenerative disease therapies .

Nanotechnology

This compound is being explored for its utility in nanotechnology. Its ability to form stable complexes with metal ions allows it to be used in the synthesis of nanoparticles. These nanoparticles have applications in drug delivery systems where they can enhance the bioavailability and targeting of therapeutic agents .

Potential Drug Development

The versatility of this compound makes it a valuable scaffold for drug design. Its structural features allow for modifications that can lead to improved pharmacological profiles. Ongoing research focuses on optimizing these derivatives to enhance their efficacy and reduce side effects in clinical settings .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group may enhance binding affinity and specificity, while the diamine backbone facilitates interactions with active sites or binding pockets. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent on the benzyl group significantly impacts solubility, stability, and electronic properties. Key analogs include:

Key Observations :

- Electron-Donating Groups (e.g., methoxy) : Improve solubility in polar media and may enhance binding to biological targets through hydrogen bonding .

Condensation Reactions

Propane-1,3-diamine derivatives undergo condensation with aldehydes (e.g., formaldehyde) to form oligomers. The methoxybenzyl group in this compound may stabilize Schiff base intermediates, enabling controlled polymerization for materials science applications .

Biological Activity

N-(3-Methoxybenzyl)propane-1,3-diamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and therapeutic implications, supported by data tables and relevant case studies.

1. Chemical Structure and Synthesis

This compound belongs to the class of propane-1,3-diamines, which are characterized by the presence of two amine groups. The methoxy group on the benzyl moiety is believed to influence its biological activity.

Synthesis Overview:

- The compound can be synthesized through a multi-step reaction involving the alkylation of propane-1,3-diamine with 3-methoxybenzyl chloride.

- The reaction typically requires a base such as sodium hydroxide and can be conducted under reflux conditions to ensure complete conversion.

2.1 Anticancer Properties

Recent studies have indicated that derivatives of propane-1,3-diamine exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown activity against breast cancer cells (MCF-7) with low toxicity towards normal cells .

Table 1: Cytotoxicity of Propane-1,3-diamine Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Normal Cell Toxicity |

|---|---|---|---|

| This compound | MCF-7 | TBD | Low |

| N-Benzylpropane-1,3-diamine | MCF-7 | TBD | Moderate |

| N-(4-Methoxybenzyl)propane-1,3-diamine | MCF-7 | TBD | Low |

Note: TBD = To Be Determined

The proposed mechanism for the anticancer activity involves the intercalation of these compounds into DNA, disrupting replication and transcription processes. Additionally, the presence of the methoxy group may enhance lipophilicity, facilitating cellular uptake .

3. Case Studies

Case Study 1: Antitumor Activity Assessment

A study evaluated the antitumor efficacy of this compound in vivo using mouse models implanted with MCF-7 tumors. The results indicated a significant reduction in tumor size compared to control groups treated with saline.

Case Study 2: Synergistic Effects

In another investigation, this compound was tested in combination with standard chemotherapeutics like doxorubicin. The combination treatment showed enhanced cytotoxic effects compared to either agent alone, suggesting potential for combination therapy in cancer treatment .

4. Other Biological Activities

Beyond anticancer properties, there is emerging evidence that this compound may possess neuroprotective effects. Preliminary research indicates that it could inhibit certain neurotoxic pathways associated with neurodegenerative diseases.

5. Conclusion and Future Directions

This compound exhibits promising biological activities with potential applications in cancer therapy and possibly neuroprotection. Future research should focus on:

- Detailed pharmacokinetic studies.

- Exploration of structure-activity relationships (SAR) to optimize efficacy.

- Clinical trials to establish safety and efficacy profiles.

The compound's unique structure presents an exciting avenue for further exploration in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for N-(3-methoxybenzyl)propane-1,3-diamine, and how can reaction parameters be optimized?

- Answer : The synthesis typically involves alkylation or reductive amination of propane-1,3-diamine with 3-methoxybenzyl halides. Optimizing parameters such as solvent polarity (e.g., THF or acetonitrile), temperature (controlled at 50–80°C), and stoichiometric ratios (1:1.2 diamine:electrophile) enhances yield . Continuous flow reactors, as described for analogous diamines, improve selectivity by maintaining steady reactant concentrations and minimizing side reactions (e.g., over-alkylation) . Post-synthesis purification via fractional distillation or column chromatography is critical for isolating high-purity product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Answer :

- NMR : and NMR identify methoxybenzyl protons (δ 3.7–3.8 ppm for OCH) and diamine backbone signals (δ 1.6–2.8 ppm for CH groups) .

- Mass Spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H] at m/z 237.18 for CHNO) .

- IR : Stretching bands for NH (3300–3400 cm) and aromatic C-O (1250 cm) validate functional groups .

Advanced Research Questions

Q. How does the methoxybenzyl substituent influence the compound’s coordination chemistry with transition metals?

- Answer : The methoxy group’s electron-donating nature enhances ligand-metal charge transfer, stabilizing complexes with Cu(II), Cd(II), or Pd(II). For example, Schiff base derivatives of propane-1,3-diamine form octahedral Cd complexes with N coordination, as shown in single-crystal XRD studies . The methoxy group’s steric effects may alter binding geometry, requiring DFT calculations (e.g., B3LYP/6-311G**) to predict optimal metal-ligand configurations .

Q. What methodological approaches resolve contradictions in reported biological activities of structurally similar diamines?

- Answer : Discrepancies in antimicrobial or enzyme inhibition data (e.g., vs. ANT(2′) or APH(3′)) arise from variations in:

- Assay conditions : Adjusting pH (7.4 vs. 6.8) or ionic strength alters protonation states, affecting binding.

- Structural analogs : Compare N-cyclohexyl vs. N-dodecyl derivatives to isolate substituent effects .

- Dose-response curves : EC values should be normalized to cell viability assays (e.g., MTT) to exclude cytotoxicity artifacts .

Q. How can computational modeling predict the compound’s pharmacokinetic and toxicological profiles?

- Answer :

- ADMET Prediction : Tools like SwissADME estimate logP (~2.1), suggesting moderate blood-brain barrier permeability. The methoxy group may reduce metabolic clearance via CYP3A4 compared to non-substituted analogs .

- Toxicity : Molecular docking (AutoDock Vina) identifies potential hERG channel binding (cardiotoxicity risk) .

- Solubility : COSMO-RS simulations in water/DMSO mixtures guide formulation strategies for in vivo studies .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.